molecular formula C14H18ClF2N3 B12347053 1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine CAS No. 1856020-72-8

1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12347053
CAS No.: 1856020-72-8
M. Wt: 301.76 g/mol
InChI Key: JKVCDPILXZYDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the isopropyl group: The pyrazole intermediate is then alkylated using isopropyl halide in the presence of a base such as potassium carbonate.

    Attachment of the difluorophenyl group: The final step involves the reaction of the pyrazole derivative with 2,5-difluorobenzyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but different core structure.

    4-(2-Chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: Another compound with a fluorophenyl group but different functional groups and core structure.

Uniqueness

1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to the presence of both difluorophenyl and pyrazolylmethyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

1856020-72-8

Molecular Formula

C14H18ClF2N3

Molecular Weight

301.76 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H17F2N3.ClH/c1-10(2)19-6-5-13(18-19)9-17-8-11-7-12(15)3-4-14(11)16;/h3-7,10,17H,8-9H2,1-2H3;1H

InChI Key

JKVCDPILXZYDSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=C(C=CC(=C2)F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.